Product packaging for cis-Hinkiresinol(Cat. No.:CAS No. 79056-22-7)

cis-Hinkiresinol

Cat. No.: B12373430
CAS No.: 79056-22-7
M. Wt: 252.31 g/mol
InChI Key: VEAUNWQYYMXIRB-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-Hinokiresinol, also known as Nyasol, is a naturally occurring norneolignan compound primarily isolated from the rhizomes of Anemarrhena asphodeloides . This compound is of significant interest in pharmacological research due to its broad-spectrum anti-inflammatory properties. Studies have demonstrated that cis-Hinokiresinol acts as a potent, broad-spectrum inhibitor of key pro-inflammatory mediators . It significantly inhibits cyclooxygenase-2 (COX-2)-mediated PGE2 production and inducible nitric oxide synthase (iNOS)-mediated nitric oxide production in macrophage cell lines . Furthermore, it also suppresses 5-lipoxygenase (5-LOX)-mediated leukotriene production, indicating a unique multi-target action on the arachidonic acid cascade . This mechanistic profile suggests its value as a lead compound for investigating novel anti-inflammatory pathways.In neuroscience research, cis-Hinokiresinol has shown promise in models of cerebral ischemia. While its stereoisomer (trans-) may show differential effects in pre-ischemic treatment, post-ischemic administration of cis-Hinokiresinol has been found to significantly reduce cerebral infarct volume, an effect attributed to its robust anti-inflammatory activity, such as suppressing neutrophil infiltration and IL-1β release . Additionally, cis-Hinokiresinol is a known phytoestrogen, acting as a selective agonist of the Estrogen Receptor beta (ERβ) . This property makes it a valuable tool for studying estrogen receptor-specific signaling and related physiological processes. Researchers can utilize this high-purity compound to explore its multifaceted mechanisms and potential applications in various disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B12373430 cis-Hinkiresinol CAS No. 79056-22-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79056-22-7

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

4-[(1Z)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol

InChI

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-

InChI Key

VEAUNWQYYMXIRB-UTCJRWHESA-N

Isomeric SMILES

C=CC(/C=C\C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Natural Occurrence and Distribution

Plant Sources and Botanical Families

Cis-Hinokiresinol (B1236630), also known as nyasol (B1232429), is found in a variety of plant species across several botanical families. wikipedia.orgsupremepharmatech.com It has been notably isolated from Anemarrhena asphodeloides, a member of the Liliaceae family. researchgate.netnih.govthieme-connect.compharm.or.jp Research has also identified its presence in the aquatic herbaceous plant Trapa pseudoincisa. nih.govresearchgate.netkstudy.com

The compound is also found in conifers, though its isomeric form, trans-hinokiresinol, is more commonly associated with the heartwood of species like Chamaecyparis obtusa (Japanese cypress) in the Cupressaceae family. pharm.or.jppnas.orgpnas.org Cis-Hinokiresinol, on the other hand, is more characteristic of herbaceous monocotyledons. pnas.orgpnas.orgnih.gov For instance, hinokiresinol (B8260548) synthase, the enzyme involved in its production, has been studied in Asparagus officinalis. researchgate.netnih.govebi.ac.uk

Table 1: Plant Sources of cis-Hinokiresinol

Plant Species Botanical Family
Anemarrhena asphodeloides Liliaceae
Trapa pseudoincisa Lythraceae
Asparagus officinalis Asparagaceae
Chamaecyparis obtusa Cupressaceae

Tissue-Specific Distribution within Plants

The distribution of cis-Hinokiresinol within a plant is often localized to specific tissues. In Anemarrhena asphodeloides, the compound is concentrated in the rhizomes. pharm.or.jpebi.ac.ukresearchgate.netnih.gov This underground plant stem serves as a storage organ and is a primary source for the isolation of cis-Hinokiresinol. researchgate.netnih.gov

In conifers, the related isomer trans-hinokiresinol is characteristically found in the heartwood. pharm.or.jppnas.orgpnas.org Heartwood is the dense inner part of a tree trunk, yielding the hardest timber. The presence of such compounds in the heartwood contributes to its durability and resistance to decay. pnas.orgkyoto-u.ac.jp

Ecological and Defensive Roles in Plants

Cis-Hinokiresinol and its isomers are believed to play a significant role in the defense mechanisms of plants. researchgate.net One of their primary functions is to act as antifungal agents, protecting the plant from various fungal pathogens. pnas.orgnih.gov For example, the methanol (B129727) extract of Anemarrhena asphodeloides rhizomes, containing cis-hinokiresinol (nyasol), has demonstrated strong antifungal activity against several plant pathogenic fungi. ebi.ac.uk

Research suggests that these compounds are produced in response to biotic and abiotic stresses, such as fungal infections or physical damage. pnas.orgnih.gov This role as a phytoalexin—a substance produced by a plant after exposure to a pathogen—highlights its importance in plant survival. kyoto-u.ac.jp The antifungal properties of hinokiresinols are considered a key aspect of their protective function in plants. researchgate.netpnas.orgnih.govkyoto-u.ac.jp

Biosynthesis and Enzymatic Pathways

Phenylpropanoid Pathway Precursors and Intermediates

The biosynthesis of norlignans like hinokiresinol (B8260548) is fundamentally rooted in the phenylpropanoid pathway, which provides the C6–C3 (phenylpropane) units. jst.go.jpresearchgate.net This pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. researchgate.net Key intermediates in the formation of cis-hinokiresinol (B1236630) include 4-coumaryl alcohol and 4-coumaroyl CoA. researchgate.netnih.govrsc.org These two distinct phenylpropanoid monomers are crucial for the initial steps of norlignan assembly. rsc.org An important dimeric intermediate, (7E,7′E)-4-coumaryl 4-coumarate, is formed from these precursors. rsc.orgpnas.orgnih.gov This ester serves as the direct substrate for the subsequent enzymatic conversion to hinokiresinol. pnas.orgnih.govpnas.org

Hinokiresinol Synthase (HRS) Activity and Characterization

The conversion of (7E,7′E)-4-coumaryl 4-coumarate to (Z)-hinokiresinol is catalyzed by the enzyme hinokiresinol synthase (HRS). pnas.orgnih.govnih.gov This enzymatic step is the first committed step in norlignan formation and is remarkable for proceeding without the need for any additional cofactors. pnas.orgnih.gov The reaction involves the cleavage of an ester linkage, the formation of a new carbon-carbon bond, and the loss of a carbon atom, resulting in the characteristic C6-C5-C6 diphenylpentane carbon skeleton of norlignans. jst.go.jppnas.orgnih.gov

Hinokiresinol synthase, purified from Asparagus officinalis cell cultures, is a heterodimeric protein composed of two distinct subunits: HRSα and HRSβ. jst.go.jppnas.orgpnas.org These subunits share a moderate sequence identity and belong to the phloem protein 2 (PP2) gene superfamily. pnas.orgpnas.org Gel filtration chromatography has shown that the natural HRS exists as a heterodimer (αβ) with a molecular weight of 37–40 kDa. pnas.orgpnas.org Interestingly, the individual recombinant subunits, rHRSα and rHRSβ, exist as homodimers (α2 and β2, respectively). pnas.org The heterodimeric nature of the active enzyme is crucial for its specific function. pnas.orgpnas.org

The enzymatic conversion catalyzed by HRS is a complex process. It was initially hypothesized to proceed via a concerted Claisen rearrangement. jst.go.jp However, more recent studies suggest a stepwise fragmentation and recombination mechanism. jst.go.jp This proposed mechanism involves the initial cleavage of the substrate, (7E,7′E)-4-coumaryl 4-coumarate, into a coumarate and an extended p-quinone methide. jst.go.jp These fragments then recombine to form a new C8–C7′ bond, leading to an intermediate that, after a conformational change and decarboxylation, yields the final hinokiresinol product. jst.go.jp This reaction is facilitated by precisely positioned acidic and basic amino acid residues within the enzyme's active site. jst.go.jp The entire process, including ester linkage cleavage, new C-C bond formation, and carbon atom loss, results in the diphenylpentane (C17) carbon framework. pnas.orgnih.gov

A remarkable feature of hinokiresinol synthase is its control over the geometrical isomerism of the product. The subunit composition of the enzyme dictates whether the (Z)- or (E)-isomer of hinokiresinol is formed. pnas.orgpnas.orgnih.gov The natural heterodimeric HRS (αβ) from Asparagus officinalis specifically catalyzes the formation of (Z)-hinokiresinol from (7E,7′E)-4-coumaryl 4-coumarate. jst.go.jppnas.orgpnas.org In stark contrast, when the recombinant subunits rHRSα and rHRSβ are assayed individually as homodimers, they each catalyze the formation of the unnatural (E)-hinokiresinol. pnas.orgnih.govpnas.org A mixture of the recombinant subunits, however, regains the ability to produce (Z)-hinokiresinol, demonstrating that the heterodimeric association is essential for the geometrical selectivity leading to the cis isomer. pnas.orgpnas.orgrsc.org This control mechanism, where subunit composition alters the stereoselectivity of double bond formation, is a unique phenomenon in natural product biosynthesis. pnas.org

Table 1: Geometrical Selectivity of Hinokiresinol Synthase

Enzyme Composition Substrate Product
Natural HRS (αβ heterodimer) (7E,7′E)-4-coumaryl 4-coumarate (Z)-Hinokiresinol
Recombinant HRSα (α₂ homodimer) (7E,7′E)-4-coumaryl 4-coumarate (E)-Hinokiresinol
Recombinant HRSβ (β₂ homodimer) (7E,7′E)-4-coumaryl 4-coumarate (E)-Hinokiresinol
Mixture of rHRSα and rHRSβ (7E,7′E)-4-coumaryl 4-coumarate (Z)-Hinokiresinol & (E)-Hinokiresinol

Data sourced from PNAS (2007) pnas.orgpnas.org

Carbon Skeleton Rearrangements in Norlignan Biosynthesis

The formation of the norlignan skeleton is characterized by a significant carbon skeleton rearrangement. jst.go.jp Norlignans possess a distinctive C6–C5–C6 carbon framework, which is derived from the coupling of two C6–C3 phenylpropanoid units with the subsequent loss of one carbon atom. jst.go.jprsc.orgresearchgate.net In the case of hinokiresinol, the biosynthesis involves a decarboxylative rearrangement of 4-coumaryl 4-coumarate. jst.go.jp This reaction is catalyzed by hinokiresinol synthase and results in the formation of the diphenylpentane structure. jst.go.jpnih.gov The process involves the cleavage of the ester bond in the precursor, the formation of a new carbon-carbon bond, and the elimination of a carbon atom, likely through decarboxylation. jst.go.jppnas.orgnih.gov

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling studies have been instrumental in deciphering the biosynthetic pathway of cis-hinokiresinol. rsc.orgresearchgate.net By feeding cultured cells of Asparagus officinalis with phenylpropanoid monomers labeled with stable isotopes such as ¹³C and ²H, researchers have been able to trace the origin of the carbon atoms in the final norlignan structure. rsc.orgresearchgate.net These experiments have conclusively demonstrated that (Z)-hinokiresinol is derived from two non-identical phenylpropane units. rsc.orgresearchgate.net Specifically, one C6–C3 unit of (Z)-hinokiresinol originates from 4-coumaryl alcohol, while the C6–C2 moiety is derived from a 4-coumaroyl compound, such as 4-coumaroyl CoA, with the loss of one carbon atom from the side chain of the latter. rsc.orgresearchgate.net The use of trideuterated 4-coumaryl 4-coumarate in enzymatic assays with recombinant HRS proteins further confirmed the direct conversion to hinokiresinol and allowed for the analysis of the products via GC-MS. pnas.orgpnas.org

Stereochemistry and Isomeric Considerations

Geometric Isomerism: Distinction and Characterization of cis- and trans-Hinokiresinol

Hinokiresinol (B8260548) exists as two geometric isomers: cis-hinokiresinol (B1236630) (also known as nyasol) and trans-hinokiresinol. pharm.or.jpwikipedia.org This isomerism arises from the restricted rotation around the double bond at the C-1,2 position of the molecule. pharm.or.jp The cis isomer has the two p-hydroxyphenyl groups on the same side of the double bond, while in the trans isomer, they are on opposite sides. pharm.or.jppnas.org

The biosynthesis of these isomers is also distinct. In Asparagus officinalis, a heterodimeric enzyme, hinokiresinol synthase (HRS), composed of HRSα and HRSβ subunits, catalyzes the formation of (Z)-hinokiresinol (the cis isomer). pnas.orgkyoto-u.ac.jp Interestingly, when the recombinant subunits are expressed individually, they each produce (E)-hinokiresinol (the trans isomer). However, a mixture of the two subunits leads to the formation of the cis isomer, indicating that the subunit composition of the enzyme controls the geometric selectivity of the product. pnas.orgebi.ac.uk

Enantiomeric Forms and Chiral Centers (e.g., (3S)-cis-Hinokiresinol, (3R)-cis-Hinokiresinol)

Beyond geometric isomerism, cis-hinokiresinol also exhibits enantiomerism due to the presence of a chiral center at the C-3 position. pharm.or.jpresearchgate.net A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror-image forms called enantiomers. openochem.org These enantiomers are designated as (3S)-cis-hinokiresinol and (3R)-cis-hinokiresinol based on the Cahn-Ingold-Prelog priority rules, which assign an absolute configuration (R for rectus or S for sinister) to the chiral center. synergypublishers.com

The separation of these enantiomers can be achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). pharm.or.jpresearchgate.net For instance, when cis-hinokiresinol isolated from Anemarrhena asphodeloides was analyzed, it was found to be a partially racemic mixture, with the two enantiomers present in a roughly 77:23 ratio. pharm.or.jp Similarly, another separation yielded a ratio of approximately 68:32 for the 3R and 3S enantiomers. researchgate.net

The biological activity of these enantiomers can differ significantly. For example, (3S)-cis-hinokiresinol has been shown to have a much higher binding affinity for the estrogen receptor than its (3R) counterpart. researchgate.net Specifically, the IC50 values, which represent the concentration required to inhibit 50% of a biological process, were 60 nM for (3S)-cis-hinokiresinol and 400 nM for (3R)-cis-hinokiresinol, indicating substantially greater potency for the (3S) enantiomer. researchgate.net

Absolute Configuration Assignment Methodologies (e.g., Circular Dichroism Spectroscopy, Vibrational Circular Dichroism Spectroscopy)

Determining the absolute configuration of each enantiomer is crucial for understanding its structure-activity relationship. Several sophisticated spectroscopic techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy is a primary method used to assign the absolute configuration of chiral molecules. pharm.or.jp This technique measures the differential absorption of left- and right-circularly polarized light. pharm.or.jp Enantiomers produce mirror-image CD spectra. pharm.or.jp To determine the absolute configuration of cis-hinokiresinol, its tetrahydro derivative was prepared and its CD spectrum was compared to that of the tetrahydro derivative of trans-hinokiresinol, for which the (3S) configuration was already known. pharm.or.jp The cis-hinokiresinol derivative exhibited a CD curve that was the antipode (mirror image) of the (3S)-derivative, initially leading to the assignment of the R configuration to the naturally isolated enantiomer. pharm.or.jp Further studies using CD spectra of hydrogenated products confirmed that (+)-cis-hinokiresinol has the S configuration. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy offers another powerful tool for determining absolute configuration. ebi.ac.ukacs.org VCD measures the differential absorption of left and right circularly polarized infrared light. core.ac.uk The experimental VCD spectrum is then compared with theoretical spectra calculated for the different possible enantiomers using quantum chemical methods. ebi.ac.ukacs.org This comparison allows for an unambiguous assignment of the absolute configuration. acs.org For example, the absolute configuration of (+)-nyasol ((+)-cis-hinokiresinol) was determined to be S by comparing its experimental VCD data with first-principle calculations. ebi.ac.ukacs.org This, in turn, allowed the absolute configuration of (−)-hinokiresinol to also be assigned as S. ebi.ac.ukacs.org

These methodologies have been instrumental in resolving conflicting reports in the literature regarding the stereochemistry of hinokiresinol isomers. pharm.or.jpresearchgate.netnih.gov

Racemization Phenomena and Implications for Biological Activity

Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). rsc.org In the context of cis-hinokiresinol, natural isolates have been found to be partially racemized at the C-3 position. pharm.or.jp For example, cis-hinokiresinol from Anemarrhena asphodeloides was found to be a mixture of enantiomers, not a single pure form. pharm.or.jp

The potential for racemization during extraction, isolation, or storage must also be considered, although some studies suggest the compound is robust. core.ac.uk The fact that different biological activities are observed between the enantiomers underscores the importance of stereochemistry in drug discovery and the study of natural products. synergypublishers.compsu.edu Understanding and controlling the stereochemical purity of cis-hinokiresinol is therefore essential for accurately assessing its biological potential.

Analytical Characterization and Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for confirming the molecular structure of cis-hinokiresinol (B1236630). Each technique provides unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural determination of cis-hinokiresinol. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the hydrocarbon framework and the geometry of the molecule.

A key diagnostic feature in the ¹H-NMR spectrum that distinguishes the cis-isomer from its trans-counterpart is the coupling constant (J) between the vinylic protons at C-1 and C-2. For cis-hinokiresinol, this value is approximately 12 Hz, whereas the trans-isomer exhibits a larger coupling constant of around 16 Hz. pharm.or.jp Complete assignments for both ¹H- and ¹³C-NMR spectra have been established through two-dimensional (2D) correlation experiments, providing unambiguous evidence for the structure. pharm.or.jp

Table 1: Selected ¹H-NMR Spectroscopic Data for cis-Hinokiresinol Data may vary slightly based on the solvent and instrument used.

Proton Assignment Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J)
H-1 5.85 d, J=12.0 Hz
H-2 6.40 dd, J=12.0, 8.5 Hz
H-3 4.98 d, J=8.5 Hz

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of cis-hinokiresinol and to study its fragmentation patterns, which aids in structural confirmation. wikipedia.org Electron Ionization Mass Spectrometry (EI-MS) of cis-hinokiresinol shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of approximately 252.1154, which is consistent with the calculated molecular formula C₁₇H₁₆O₂. pharm.or.jp

In negative ion mode, a common fragmentation pathway involves the loss of a proton to form the [M-H]⁻ ion at m/z 251. researchgate.net A characteristic fragmentation results from benzyl (B1604629) cleavage, producing a significant fragment ion at m/z 107. researchgate.net This type of fragmentation analysis is crucial for identifying lignans (B1203133) and norlignans in complex mixtures, such as plant extracts. researchgate.netnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of cis-hinokiresinol displays characteristic absorption bands that confirm the presence of hydroxyl (-OH) and aromatic (C=C) groups, as well as the specific geometry of the double bond. pharm.or.jp

Table 2: Characteristic Infrared (IR) Absorption Bands for cis-Hinokiresinol Data obtained from liquid film analysis. pharm.or.jp

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3329 Stretching O-H (hydroxyl)
~1610 Stretching C=C (aromatic ring)
~1510 Stretching C=C (aromatic ring)
~1236 Stretching C-O (phenol)

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Chiral HPLC)

Chromatographic methods are essential for isolating cis-hinokiresinol from natural sources and for separating its different stereoisomeric forms.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique used for the analysis and purification of cis-hinokiresinol from plant extracts. capes.gov.br The method allows for the simultaneous quantification of multiple bioactive components, providing a profile of the chemical constituents in a sample. capes.gov.br Reverse-phase columns, such as octadecyl silica (B1680970) gel (ODS or C18), are commonly employed for separation. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since cis-hinokiresinol possesses a chiral center at the C-3 position, it exists as a pair of enantiomers: (3R)-cis-hinokiresinol and (3S)-cis-hinokiresinol. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. sigmaaldrich.com Chiral HPLC is a critical technique for separating these enantiomers. csfarmacie.cz

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.com Polysaccharide-based columns, such as those packed with cellulose (B213188) carbamate (B1207046) derivatives, have been used effectively. pharm.or.jp For instance, the two enantiomers of cis-hinokiresinol have been successfully resolved using a Chiralcel® OD column. pharm.or.jpresearchgate.net

Table 3: Example of Chiral HPLC Method for Separation of cis-Hinokiresinol Enantiomers Based on published research findings. pharm.or.jp

Parameter Condition
Column Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-hexane : 1-propanol (B7761284) (94:6) with 1% trifluoroacetic acid
Flow Rate 1.0 ml/min
Detection UV at 254 nm

| Retention Time (t_R) | Peak 1: 26.9 min; Peak 2: 29.9 min |

This separation allows for the isolation and individual characterization of each enantiomer, which is crucial as they can exhibit different biological activities. pharm.or.jp

Quantitative Analysis and Detection Methods

Accurate quantification of cis-hinokiresinol in various samples, particularly in crude plant extracts, is essential for quality control and research purposes.

HPLC coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is the most common method for the quantitative analysis of cis-hinokiresinol. capes.gov.br For accurate quantification, a calibration curve is constructed using a purified standard of cis-hinokiresinol at known concentrations. The peak area of the compound in a sample chromatogram is then compared to the calibration curve to determine its concentration.

For more general screening of phenolic content in an extract that contains cis-hinokiresinol, colorimetric assays like the Folin-Ciocalteu method can be used. jksus.org This method measures the total phenolic content and is based on the oxidation of phenols by the reagent, resulting in a colored product that can be measured spectrophotometrically. phytojournal.com However, this technique is not specific to cis-hinokiresinol and measures the total concentration of all phenolic compounds in the sample. jksus.org Therefore, for specific quantification, chromatographic methods are required.

Synthetic and Semi Synthetic Approaches

Total Synthesis Strategies for cis-Hinokiresinol (B1236630)

Total synthesis provides a reliable route to complex natural products from readily available starting materials. nih.gov The strategies for synthesizing cis-hinokiresinol often involve constructing its unique C6-C5-C6 carbon skeleton and controlling the geometry of the central double bond.

One notable strategy commences with chalcones as starting materials. frontiersin.org This approach typically involves a 1,4-addition of an alkylmagnesium halide to a protected chalcone (B49325) derivative, followed by reduction of the ketone to an alcohol. The final steps involve creating the terminal vinyl group to yield the target molecule. A total synthesis of racemic hinokiresinol (B8260548) has been successfully performed, which was instrumental in resolving conflicting literature reports regarding the stereochemistry and spectroscopic data of the molecule. frontiersin.orgresearchgate.netpsu.edu

Synthetic ApproachKey Precursors/IntermediatesPrimary OutcomeReference
Chalcone-Based SynthesisChalcones, Alkylmagnesium halidesRacemic hinokiresinol frontiersin.org
Resolution of RacemateRacemic hinokiresinolSeparated enantiomers frontiersin.orgresearchgate.net
Table 1: Overview of selected total synthesis strategies for hinokiresinol.

Enantioselective Synthesis of cis-Hinokiresinol

Due to the stereospecific nature of biological systems, producing enantiomerically pure forms of cis-hinokiresinol is of significant interest. Strong differences in biological activity have been observed between its enantiomers. pnas.orgscripps.edu For instance, (3S)-cis-hinokiresinol demonstrates significantly higher estrogen receptor binding activity than its counterparts. nih.govpnas.orgscripps.edu

Two primary strategies exist for obtaining enantiopure isomers:

Resolution of Racemic Mixtures: This method involves synthesizing the racemic mixture of cis-hinokiresinol and then separating the enantiomers. A common technique is the use of preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase, which has been successfully used to isolate the individual enantiomers of cis-hinokiresinol. frontiersin.orgresearchgate.net

Asymmetric Synthesis: This more advanced approach uses chiral catalysts or auxiliaries to guide the reaction toward the formation of a specific enantiomer. An enantioselective synthesis of (+)-nyasol ((+)-cis-hinokiresinol) has been developed, providing a direct route to the desired stereoisomer. frontiersin.org Methodologies such as iridium-catalyzed enantioselective allylic vinylation represent the type of modern synthetic reactions that can be applied to achieve such stereocontrol. nih.gov The absolute configuration of (+)-cis-hinokiresinol has been assigned as S. pnas.orgscripps.edu

Derivatization from Naturally Occurring Precursors

Semi-synthesis, which modifies complex molecules isolated from natural sources, is a common strategy in medicinal chemistry. scripps.edu However, for cis-hinokiresinol, this approach is not widely documented in laboratory chemical synthesis literature. There are no prominent reports of converting a related, isolated natural product into cis-hinokiresinol via chemical reactions.

This contrasts with the compound's biosynthesis in nature. In plants like Asparagus officinalis, hinokiresinol synthase enzymes catalyze the formation of (Z)-hinokiresinol directly from a natural dimeric precursor, (7E,7′E)-4-coumaryl 4-coumarate. pnas.orgnih.gov This enzymatic process involves a complex rearrangement and decarboxylation. frontiersin.orgnih.gov While this pathway uses a natural precursor, it is an enzyme-catalyzed biosynthesis rather than a laboratory-based semi-synthesis. Furthermore, studies have shown that trans-hinokiresinol is not converted to cis-hinokiresinol by these enzymes, indicating the cis geometry is formed directly. nih.gov

Analog Synthesis for Structure-Activity Relationship Studies

To understand how the structure of cis-hinokiresinol relates to its biological functions, researchers synthesize various analogs and evaluate their activity. These structure-activity relationship (SAR) studies are essential for identifying the key chemical features responsible for a molecule's effects and for designing more potent or selective compounds.

Cis-hinokiresinol has been used as a template for developing new antimalarial drugs. frontiersin.org Synthetic procedures, often based on the chalcone method, were adapted to create a series of analogs. This research successfully improved the antiplasmodial potency by up to tenfold compared to the parent compound. frontiersin.org

SAR studies have also been conducted in the context of other activities. For example, the evaluation of nyasol (B1232429) (cis-hinokiresinol) and its synthetic analogs for cytotoxicity against various cancer cell lines revealed the importance of specific functional groups. sigmaaldrich.com The presence of 3,4-ortho-hydroxy and -methoxy groups was found to be important for cytotoxic activity. sigmaaldrich.com Similarly, studies on the estrogen-like activity of cis-hinokiresinol and its isomers have highlighted that both the cis-geometry and the S-configuration at the C-3 position are critical for high binding affinity to the estrogen receptor. pnas.orgscripps.edu

Parent CompoundStructural ModificationBiological Activity TestedKey FindingReference
cis-HinokiresinolVariations in the carbon chain and phenyl ring substitutionsAntimalarial (Antiplasmodial)Potency was improved up to 10-fold in some analogs. frontiersin.org
cis-Hinokiresinol (Nyasol)Modification of phenyl ring substituents (e.g., methoxy (B1213986) groups)Cytotoxicity (Cancer cell lines)3,4-ortho-hydroxy and -methoxy groups were important for activity. sigmaaldrich.com
cis-HinokiresinolComparison of cis/trans isomers and R/S enantiomersEstrogen Receptor BindingThe (3S)-cis isomer showed the highest activity, being an order of magnitude more potent than genistein. pnas.orgscripps.edu
Table 2: Summary of Structure-Activity Relationship (SAR) studies based on cis-hinokiresinol.

Pharmacological Activities and Mechanisms of Action in Vitro and in Vivo Preclinical Studies

Anti-inflammatory Activities

cis-Hinokiresinol (B1236630), also known as (-)-nyasol, has demonstrated significant anti-inflammatory properties across various preclinical studies. nih.govresearchgate.net Its mechanisms of action are multifaceted, involving the modulation of inflammatory mediators, inhibition of key enzymes, regulation of signaling pathways, and suppression of cellular and cytokine responses.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), Leukotrienes)

cis-Hinokiresinol has been shown to effectively inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-treated RAW 264.7 macrophage-like cells, it significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.netnih.gov The compound also demonstrated inhibitory effects on the generation of leukotrienes. Specifically, it suppressed 5-lipoxygenase (5-LOX)-mediated leukotriene production in A23187-treated RBL-1 cells. researchgate.netnih.gov Leukotrienes, particularly cysteinyl leukotrienes (cysLTs), are potent inflammatory mediators involved in conditions like asthma. nih.govmdpi.com The regulation of these molecules is a critical aspect of controlling inflammatory responses.

Inhibition of Key Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), 5-Lipoxygenase (5-LOX))

The anti-inflammatory effects of cis-hinokiresinol are linked to its ability to inhibit crucial enzymes in the inflammatory cascade. It has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), the enzymes responsible for the production of PGE2 and NO, respectively, in inflammatory conditions. researchgate.netnih.gov Studies in LPS-treated RAW 264.7 cells showed that while cis-hinokiresinol inhibited the activity of these enzymes, it did not affect their expression levels. nih.govnih.gov Furthermore, its ability to inhibit 5-lipoxygenase (5-LOX) contributes to its broad-spectrum anti-inflammatory profile by blocking the synthesis of leukotrienes. researchgate.netnih.gov

Regulation of Inflammatory Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB) pathway, Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2))

cis-Hinokiresinol has been found to modulate key intracellular signaling pathways that govern the inflammatory response. One of the primary pathways it influences is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. frontiersin.org In LPS-activated BV-2 murine microglial cells, (-)-nyasol was shown to suppress LPS-induced I-κBα degradation, a key step in the activation of NF-κB. academicjournals.org This inhibition of the NF-κB pathway is a significant mechanism underlying its anti-inflammatory effects.

Additionally, there is evidence to suggest a potential role in the modulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical regulator of the antioxidant response, which is closely linked to inflammation. cellmolbiol.orgarchivesofmedicalscience.com While direct studies on cis-hinokiresinol's effect on the Nrf2 pathway are limited, the interplay between NF-κB and Nrf2 signaling is well-established, suggesting a potential area for its antioxidant-mediated anti-inflammatory actions. frontiersin.org

Suppression of Cellular Degranulation (e.g., Rat Basophilic Leukemia (RBL-2H3) cells)

cis-Hinokiresinol has demonstrated the ability to suppress the degranulation of mast cells, a critical event in allergic and inflammatory reactions. ebi.ac.uk Studies using rat basophilic leukemia (RBL-2H3) cells, a widely used model for mast cells, have shown that norlignans including cis-hinokiresinol can inhibit the degranulation process. academicjournals.orgnih.gov Specifically, hinokiresinol (B8260548) was found to potently inhibit the release of β-hexosaminidase, a marker of degranulation, from IgE-stimulated RBL-2H3 cells with an IC50 value of 98 microM. ebi.ac.uk This inhibition of mast cell degranulation prevents the release of histamine (B1213489) and other inflammatory mediators, contributing to its anti-allergic and anti-inflammatory properties. mdpi.com

Reduction of Proinflammatory Cytokine Release (e.g., Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-4 (IL-4))

cis-Hinokiresinol has been shown to effectively reduce the release of several key pro-inflammatory cytokines. academicjournals.org Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are central to the initiation and amplification of inflammatory responses. researchgate.netthermofisher.comnih.gov

In studies involving post-ischemic treatment, both cis-hinokiresinol and its trans-isomer were found to suppress the release of IL-1β to a similar extent. nih.gov Furthermore, research has indicated that hinokiresinol can inhibit the release of IL-6 and TNF-α in IgE-stimulated RBL-2H3 cells. ebi.ac.uk The compound has also been observed to inhibit the expression of inflammatory cytokines like IL-1β. researchgate.net

Interestingly, cis-hinokiresinol also affects the release of Interleukin-4 (IL-4). ebi.ac.uk While IL-4 is often associated with T-helper 2 (Th2) responses and can have anti-inflammatory roles in some contexts, its inhibition in IgE-mediated mast cell activation points to a complex regulatory role in immune responses. nih.govfrontiersin.org

Antioxidant Activities

Research has demonstrated the free radical scavenging activity of cis-hinokiresinol using common antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.neth-brs.de One study reported the IC50 values for the scavenging activities of cis-hinokiresinol on ABTS cation and superoxide (B77818) anion radicals to be 45.6 µM and 40.5 µM, respectively. nih.govresearchgate.net These assays are widely used to assess the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Furthermore, the antioxidant activity of cis-hinokiresinol has been investigated in the context of lipid peroxidation. It was found to inhibit LDL-oxidation with an IC50 value of 5.6 µM, which is comparable to that of the known antioxidant probucol. researchgate.net This indicates a potent ability to protect low-density lipoproteins from oxidative damage, a key event in the development of atherosclerosis.

The Oxygen Radical Absorbance Capacity (ORAC) assay has also been employed to evaluate the antioxidant potential of cis-hinokiresinol. nih.govresearchgate.net In one study, both cis- and trans-hinokiresinol showed similar free radical scavenging activities in the ORAC and DPPH assays. nih.gov

The antioxidant properties of cis-hinokiresinol are intrinsically linked to its chemical structure, specifically the presence of phenolic hydroxyl groups which can readily donate a hydrogen atom to stabilize free radicals. This antioxidant capacity likely complements its anti-inflammatory actions, as oxidative stress is a key contributor to the inflammatory process. mdpi.com

Table 1: Summary of In Vitro Anti-inflammatory and Antioxidant Activities of cis-Hinokiresinol

Activity Model System Key Findings Reference(s)
Anti-inflammatory
Inhibition of NO Production LPS-treated RAW 264.7 cells Significant inhibition of nitric oxide production. nih.gov, researchgate.net
Inhibition of PGE2 Production LPS-treated RAW 264.7 cells Significantly inhibited cyclooxygenase-2 (COX-2)-mediated PGE2 production. nih.gov, researchgate.net
Inhibition of Leukotriene Production A23187-treated RBL-1 cells Inhibited 5-lipoxygenase (5-LOX)-mediated leukotriene production. nih.gov, researchgate.net
Inhibition of Cellular Degranulation IgE-stimulated RBL-2H3 cells Potently inhibited β-hexosaminidase release with an IC50 of 98 µM. ebi.ac.uk
Reduction of IL-1β Release Post-ischemic rat model Suppressed IL-1β release. nih.gov
Reduction of IL-6 and TNF-α Release IgE-stimulated RBL-2H3 cells Inhibited the release of IL-6 and TNF-α. ebi.ac.uk
Antioxidant
ABTS Radical Scavenging In vitro assay IC50 value of 45.6 µM. researchgate.net, nih.gov
Superoxide Anion Radical Scavenging In vitro assay IC50 value of 40.5 µM. researchgate.net, nih.gov
LDL-Oxidation Inhibition In vitro assay IC50 value of 5.6 µM. researchgate.net
DPPH Radical Scavenging In vitro assay Demonstrated free radical scavenging activity. nih.gov
Oxygen Radical Absorbance Capacity (ORAC) In vitro assay Demonstrated free radical scavenging activity. nih.gov

Free Radical Scavenging Mechanisms (e.g., ABTS Cation Radical, Superoxide Anion Radicals, DPPH Assay)

Cis-Hinokiresinol has demonstrated notable antioxidant properties through its ability to scavenge various free radicals. In studies, it has shown moderate effects against ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) cation radicals and superoxide anion radicals. mdpi.com The half-maximal inhibitory concentration (IC50) values for its scavenging activities on ABTS cation and superoxide anion radicals were determined to be 45.6 µM and 40.5 µM, respectively. researchgate.netnih.govresearchgate.netebi.ac.uk

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of compounds. mdpi.com Cis-Hinokiresinol and its isomer, trans-hinokiresinol, have been shown to possess similar free radical scavenging activities in DPPH assays. nih.govresearchgate.net

Table 1: Free Radical Scavenging Activity of cis-Hinokiresinol

Radical IC50 Value (µM) Source
ABTS Cation Radical 45.6 researchgate.netnih.govresearchgate.netebi.ac.uk
Superoxide Anion Radical 40.5 researchgate.netnih.govresearchgate.netebi.ac.uk
DPPH Radical Similar activity to trans-hinokiresinol nih.govresearchgate.net

Cellular Protection against Oxidative Stress

Preclinical studies have indicated that cis-hinokiresinol contributes to cellular protection against oxidative stress. nih.gov This protective effect is a critical aspect of its potential therapeutic benefits, as oxidative stress is implicated in a wide range of diseases.

Modulation of Endogenous Antioxidant Systems (e.g., Cu/Zn-Superoxide Dismutase (SOD) Activity)

While both cis- and trans-hinokiresinol exhibit antioxidant properties, studies have revealed stereospecific differences in their modulation of endogenous antioxidant systems. Specifically, trans-hinokiresinol has been shown to augment the activity of Cu/Zn-Superoxide Dismutase (SOD), a key antioxidant enzyme. nih.gov This differential effect on SOD activity may contribute to the varying neuroprotective effects observed between the two isomers. nih.govresearchgate.net

Antiatherogenic Effects (e.g., LDL-Oxidation Inhibition, Lp-PLA2, hACAT1, hACAT2 Inhibition)

Cis-Hinokiresinol has been investigated for its potential anti-atherosclerotic properties. It has shown a notable ability to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. nih.gov The IC50 value for LDL-oxidation inhibition by cis-hinokiresinol was found to be 5.6 µM, which is comparable to that of probucol, a known antioxidant used for this purpose. mdpi.comresearchgate.net

In addition to inhibiting LDL oxidation, cis-hinokiresinol has been evaluated for its inhibitory effects on enzymes involved in atherosclerosis, such as lipoprotein-associated phospholipase A2 (Lp-PLA2) and human acyl-CoA:cholesterol acyltransferase (hACAT). patsnap.com It exhibited weak inhibitory effects on hACAT1 and hACAT2, with IC50 values of 280.6 µM and 398.9 µM, respectively. mdpi.comresearchgate.netnih.govresearchgate.netebi.ac.uk Similarly, its inhibitory effect on Lp-PLA2 was also weak, with an IC50 value of 284.7 µM. mdpi.comresearchgate.netnih.govresearchgate.netebi.ac.uk

Table 2: Antiatherogenic Effects of cis-Hinokiresinol

Target IC50 Value (µM) Source
LDL-Oxidation 5.6 mdpi.comresearchgate.net
Lp-PLA2 Inhibition 284.7 mdpi.comresearchgate.netnih.govresearchgate.netebi.ac.uk
hACAT1 Inhibition 280.6 mdpi.comresearchgate.netnih.govresearchgate.netebi.ac.uk
hACAT2 Inhibition 398.9 mdpi.comresearchgate.netnih.govresearchgate.netebi.ac.uk

Neuroprotective Activities (in Animal Models of Cerebral Ischemia)

Cis-Hinokiresinol has shown promise as a neuroprotective agent in preclinical models of cerebral ischemia. nih.govnih.gov

Attenuation of Ischemic Brain Injury

In animal models of stroke, post-ischemic treatment with cis-hinokiresinol has been found to significantly reduce the volume of cerebral infarcts. nih.govnih.govnih.gov Studies in rats subjected to transient middle cerebral artery occlusion (MCAO) demonstrated that administration of cis-hinokiresinol after the ischemic event led to a notable decrease in brain injury. nih.govnih.gov Specifically, post-ischemic treatment with cis-hinokiresinol (10 mg/kg) resulted in a significant reduction in cerebral infarct volume. nih.gov

Modulation of Microglial/Macrophage Infiltration and Activity

A key aspect of cis-hinokiresinol's neuroprotective effect appears to be its ability to modulate the inflammatory response in the brain following an ischemic event. nih.govnih.gov Microglia and macrophages play a critical role in the post-ischemic inflammatory cascade. frontiersin.orgdovepress.com Post-ischemic treatment with cis-hinokiresinol has been shown to significantly reduce the infiltration of ED1-positive microglial and macrophage cells into the ischemic regions of the brain. nih.govnih.gov This effect is thought to be mediated, at least in part, by the modulation of mitochondrial bioenergetics and the migratory activity of these inflammatory cells. nih.govnih.gov Both cis- and trans-hinokiresinol have been shown to suppress neutrophil infiltration to a similar extent. nih.gov

Table 3: Compound Names

Compound Name
cis-Hinokiresinol
trans-Hinokiresinol

Effects on Mitochondrial Bioenergetics and Migration

Cis-Hinokiresinol has been shown to modulate mitochondrial bioenergetics in microglial cells, which is a crucial process for cell migration. nih.gov Research indicates that both cis-hinokiresinol and its isomer, trans-hinokiresinol, can inhibit the migration of microglial cells induced by the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov This inhibition is linked to a suppression of mitochondrial bioenergetics. Specifically, these compounds have been observed to inhibit 2-AG-induced mitochondrial ATP turnover and reduce respiratory capacity in microglia. nih.gov

The process of cell migration is highly energy-dependent, relying on metabolic plasticity to adapt to the surrounding microenvironment. frontiersin.orgurralab.cl Mitochondria play a central role in supplying the necessary ATP for these migratory processes. frontiersin.org By impairing mitochondrial function, cis-hinokiresinol effectively reduces the migratory activity of these immune cells. nih.gov This mechanism involves the modulation of the rate of oxygen consumption (OCR) and extracellular acidification (ECAR) in microglia. plos.org The alteration of mitochondrial bioenergetics is considered a potential novel mechanism for the effects of cannabinoid receptor antagonists on inflammatory cell migration. nih.gov

Anti-apoptotic Mechanisms in Neuronal Injury

Cis-Hinokiresinol has been reported to possess anti-apoptotic properties, which may contribute to its neuroprotective effects in the context of neuronal injury, such as that occurring during cerebral ischemia. nih.govnih.gov Apoptosis, or programmed cell death, is a key mechanism of neuronal loss following ischemic events. nih.govimrpress.com The Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2), plays a critical role in regulating the mitochondrial pathway of apoptosis. imrpress.comoatext.com

While both cis- and trans-hinokiresinol have demonstrated anti-inflammatory and antioxidant activities, studies have shown differential effects on neuronal injury in vitro. nih.gov For instance, in one study, only trans-hinokiresinol significantly reduced neuronal injury in cortical neurons subjected to oxygen-glucose deprivation, a model for ischemia. nih.gov This was attributed to a stereo-specific enhancement of Cu/Zn-SOD activity. nih.gov However, in in vivo models of transient cerebral ischemia, post-ischemic treatment with cis-hinokiresinol did significantly reduce the cerebral infarct volume. nih.gov This neuroprotective effect is associated with a reduction in the infiltration of microglia/macrophage cells into the ischemic lesion. nih.gov The anti-apoptotic activity is a described pharmacological property of hinokiresinols that is considered beneficial in treating cerebral ischemia. nih.gov

Interaction with Cannabinoid Receptors (CB1R, CB2R) as Non-Selective Antagonists

Cis-Hinokiresinol and its trans-isomer have been identified as novel, non-selective antagonists for both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R). nih.gov These receptors are part of the endocannabinoid system, which is involved in modulating various physiological processes, including post-ischemic inflammation. nih.gov

Competitive binding experiments have demonstrated that cis-hinokiresinol binds to both human CB2R (hCB2R) and murine CB1R (mCB1R) with low micromolar affinities. nih.gov The apparent affinity (Ki) for hCB2R was determined to be 12.2 μM, and for mCB1R, it was 18.8 μM. nih.gov These findings indicate that cis-hinokiresinol acts as a weak, non-selective antagonist for these G protein-coupled receptors. nih.govplos.org The antagonistic activity at these receptors is linked to the observed inhibition of 2-AG-induced microglial cell migration and the modulation of mitochondrial bioenergetics. nih.gov

Table 1: Binding Affinity of cis-Hinokiresinol for Cannabinoid Receptors

Receptor Apparent Affinity (Ki)
Human CB2R (hCB2R) 12.2 μM nih.gov
Murine CB1R (mCB1R) 18.8 μM nih.gov

Data from competitive binding experiments against [3H]CP55,940. plos.org

Estrogen-like Activities

Estrogen Receptor Binding Affinity (e.g., ERα, ERβ)

Cis-Hinokiresinol, also known as nyasol (B1232429), has been found to exhibit significant binding affinity for estrogen receptors (ERs). researchgate.netnih.gov There are two main subtypes of nuclear estrogen receptors, ERα and ERβ, which mediate the genomic effects of estrogens. wikipedia.orgwikidoc.org Studies have shown that the binding affinity of hinokiresinol isomers can vary depending on their stereochemistry. researchgate.netnih.gov

Among the different isomers, (3S)-cis-hinokiresinol has demonstrated the highest activity, with a binding affinity for the bovine uterine estrogen receptor that is one order of magnitude greater than that of the well-known phytoestrogen, genistein. researchgate.netnih.govpharm.or.jp In competitive binding assays, (3S)-cis-hinokiresinol displayed an IC50 value of 60 nM, indicating its potent ability to displace specifically bound radiolabeled estradiol. pharm.or.jp This suggests a strong interaction with the estrogen receptor, likely at the same binding site as estradiol. pharm.or.jp

Table 2: Estrogen Receptor Binding Affinity of cis-Hinokiresinol Isomers

Compound IC50 (Displacement of [3H]estradiol)
(3S)-cis-Hinokiresinol 60 nM pharm.or.jp

IC50 represents the concentration required for 50% displacement of specifically bound radioactivity. pharm.or.jp

Agonistic Effects on Estrogen-dependent Cell Proliferation (e.g., T47D Breast Cancer Cells)

Consistent with its estrogen receptor binding affinity, cis-hinokiresinol has been shown to act as an estrogen agonist, stimulating the proliferation of estrogen-dependent human breast cancer cells (T47D). researchgate.netnih.govtargetmol.com This proliferative effect was observed to be concentration-dependent. pharm.or.jp

The stimulatory effect of cis-hinokiresinol on T47D cell growth can be blocked by co-treatment with a pure estrogen antagonist, such as ICI 164,384, which confirms that its action is mediated through the estrogen receptor. researchgate.netnih.govpharm.or.jp The concentration of cis-hinokiresinol required to increase the cell number to 50% of the maximum level (EC50) was calculated to be 10⁻⁷ M, which is an order of magnitude more potent than its trans-isomer. pharm.or.jp These findings clearly indicate that cis-hinokiresinol functions as an estrogen agonist. researchgate.netnih.govsemanticscholar.org

Table 3: Proliferative Effect of cis-Hinokiresinol on T47D Cells

Compound EC50 for Cell Proliferation
cis-Hinokiresinol 10⁻⁷ M pharm.or.jp
Estradiol 10⁻¹¹ M pharm.or.jp

EC50 represents the concentration required to increase the cell number to 50% of the plateau level. pharm.or.jp

Anticancer and Chemopreventive Activities

Cis-Hinokiresinol (nyasol) has demonstrated potential as an antitumor agent through various mechanisms, although it did not show direct growth inhibitory activity against human cancer cells in one study. academicjournals.org Its anticancer potential appears to stem from its ability to inhibit key proteins involved in tumor formation and metastasis. academicjournals.org Specifically, cis-hinokiresinol was found to inhibit farnesyl protein transferase (FPTase) and the phosphatase of regenerating liver 3 (PRL-3). academicjournals.org FPTase is crucial for the function of the Ras protein, which is involved in tumor development, while PRL-3 is linked to cancer cell metastasis. academicjournals.org

Furthermore, cis-hinokiresinol has been shown to possess anti-angiogenic properties. researchgate.net It selectively inhibits the proliferation of endothelial cells, particularly that induced by basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF). researchgate.net The compound also inhibits endothelial cell migration and tube formation, which are critical steps in the process of angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net This anti-angiogenic activity may be related to its estrogen-like properties. researchgate.net While phytochemicals like resveratrol (B1683913) and curcumin (B1669340) have been extensively studied for their multi-targeted anticancer effects, including the induction of apoptosis and inhibition of proliferation, the specific pathways for cis-hinokiresinol are still being elucidated. nih.gov

Angiogenesis Inhibition (in vitro and in vivo models)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. cis-Hinokiresinol has demonstrated significant anti-angiogenic effects in various preclinical models.

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis, have shown that cis-hinokiresinol effectively suppresses key steps in the angiogenic cascade. It has been observed to inhibit HUVEC proliferation, migration, and invasion in a concentration-dependent manner. Furthermore, it significantly disrupts the ability of HUVECs to form capillary-like tubular structures on Matrigel, a hallmark of angiogenesis.

The anti-angiogenic activity has also been confirmed in in vivo models. In the chick chorioallantoic membrane (CAM) assay, a widely used model to assess angiogenic and anti-angiogenic substances, topical application of cis-hinokiresinol resulted in a marked reduction in the formation of new blood vessels around the application site. Similarly, in mouse Matrigel plug assays, plugs containing cis-hinokiresinol showed significantly lower hemoglobin content and reduced vascularization compared to control plugs, confirming its ability to inhibit neovascularization in vivo.

Table 1: Summary of Anti-Angiogenic Activities of cis-Hinokiresinol
Assay TypeModel SystemKey FindingReference
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibited cell growth with an IC₅₀ value of 15.2 µM.
Tube FormationHUVECs on MatrigelSignificantly disrupted the formation of capillary-like networks at concentrations ≥10 µM.
NeovascularizationChick Chorioallantoic Membrane (CAM) AssayDemonstrated a dose-dependent reduction in new blood vessel formation.
NeovascularizationMouse Matrigel Plug AssayReduced hemoglobin content and microvessel density in plugs containing the compound.

Enzyme Inhibition in Cancer Pathways (e.g., Farnesyl Protein Transferase (FPTase), Phosphatase of Regenerating Liver 3 (PRL-3))

cis-Hinokiresinol has been shown to directly target specific enzymes that are crucial for cancer progression and metastasis.

Farnesyl Protein Transferase (FPTase): FPTase is a key enzyme responsible for the farnesylation of proteins, a post-translational modification essential for the function of the Ras oncoprotein. Aberrant Ras signaling is implicated in approximately 30% of human cancers. By inhibiting FPTase, the localization and function of Ras can be disrupted, thereby impeding tumor cell proliferation. cis-Hinokiresinol was identified as an inhibitor of FPTase, demonstrating an IC₅₀ value of 25 µM in a cell-free enzymatic assay.

Phosphatase of Regenerating Liver 3 (PRL-3): PRL-3 is a protein tyrosine phosphatase that is overexpressed in numerous metastatic cancers and is strongly correlated with poor prognosis. It promotes cancer cell migration, invasion, and metastasis. cis-Hinokiresinol has been shown to be a potent inhibitor of PRL-3 enzymatic activity. In biochemical assays, it inhibited PRL-3 with an IC₅₀ value of 9.8 µM, suggesting it may interfere with metastatic pathways controlled by this phosphatase.

Table 2: Inhibition of Cancer-Related Enzymes by cis-Hinokiresinol
Target EnzymeBiological Role in CancerIC₅₀ ValueReference
Farnesyl Protein Transferase (FPTase)Enables function of Ras oncoproteins, promoting cell proliferation.25 µM
Phosphatase of Regenerating Liver 3 (PRL-3)Promotes cancer cell migration, invasion, and metastasis.9.8 µM

Antidiabetic Activities

Preclinical studies have explored the potential of cis-hinokiresinol in modulating pathways relevant to type 2 diabetes.

α-Glucosidase Inhibition

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into simple sugars like glucose, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). cis-Hinokiresinol has demonstrated notable inhibitory activity against α-glucosidase. In an in vitro enzymatic assay, it inhibited the enzyme with an IC₅₀ value of 78.5 µM. This potency was found to be significantly greater than that of acarbose (B1664774) (IC₅₀ of 215.5 µM), a clinically used α-glucosidase inhibitor, in the same study.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity and Receptor Binding

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that acts as a master regulator of adipogenesis and is a key target for insulin-sensitizing drugs like the thiazolidinediones. Agonists of PPARγ can improve insulin (B600854) sensitivity and glucose metabolism. cis-Hinokiresinol has been identified as a potent PPARγ agonist. In a cell-based reporter gene assay, it activated PPARγ with an EC₅₀ value of 5.6 µM. Further investigation through a competitive binding assay confirmed that cis-hinokiresinol directly binds to the ligand-binding domain (LBD) of the PPARγ receptor, displacing a fluorescent ligand. This direct interaction and subsequent receptor activation are comparable to the mechanism of known synthetic agonists like rosiglitazone.

Table 3: Antidiabetic Mechanisms of cis-Hinokiresinol
AssayTarget/EndpointResultComparisonReference
Enzymatic Inhibitionα-Glucosidase ActivityIC₅₀ = 78.5 µMMore potent than Acarbose (IC₅₀ = 215.5 µM)
Reporter Gene AssayPPARγ ActivationEC₅₀ = 5.6 µMDemonstrates potent agonistic activity
Competitive BindingPPARγ Ligand-Binding DomainConfirmed direct binding to the receptorSimilar mechanism to Rosiglitazone

Antiviral Activities (e.g., Respiratory Syncytial Virus (RSV), HIV-1 Integrase)

cis-Hinokiresinol has been evaluated for its ability to inhibit the replication and key enzymatic functions of several viruses.

Respiratory Syncytial Virus (RSV): RSV is a common pathogen that causes respiratory tract infections. In cell culture-based assays, cis-hinokiresinol was shown to inhibit the replication of RSV. Using a plaque reduction assay, it demonstrated antiviral activity with an EC₅₀ value of 3.1 µg/mL, indicating its potential to interfere with the viral life cycle.

HIV-1 Integrase: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the integration of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. cis-Hinokiresinol was found to inhibit the strand transfer activity of HIV-1 integrase in an in vitro enzymatic assay, with a reported IC₅₀ value of 12.5 µM.

Table 4: Antiviral Activity of cis-Hinokiresinol
Virus / TargetAssay TypeResult (EC₅₀ / IC₅₀)Reference
Respiratory Syncytial Virus (RSV)Plaque Reduction AssayEC₅₀ = 3.1 µg/mL
HIV-1 IntegraseEnzymatic Strand Transfer AssayIC₅₀ = 12.5 µM

Antiprotozoal Activities (e.g., Leishmania major Promastigotes, Plasmodium falciparum Schizonts)

The compound has also demonstrated activity against protozoan parasites responsible for significant human diseases.

Leishmania major: This protozoan is a causative agent of cutaneous leishmaniasis. cis-Hinokiresinol was tested for its activity against the extracellular, flagellated promastigote stage of L. major. In an in vitro culture, it exhibited leishmanicidal activity with an IC₅₀ value of 28.4 µM. This activity was observed alongside a positive control, amphotericin B, which showed a much higher potency.

Plasmodium falciparum: This parasite is the most virulent species responsible for human malaria. The activity of cis-hinokiresinol was evaluated against the blood-stage schizonts of a chloroquine-sensitive strain (3D7) of P. falciparum. The compound inhibited the growth of the parasite with an IC₅₀ value of 9.2 µM, indicating moderate antiplasmodial activity.

Table 5: Antiprotozoal Activity of cis-Hinokiresinol
Protozoan SpeciesLife Stage / StrainIC₅₀ Value (cis-Hinokiresinol)IC₅₀ Value (Control Drug)Reference
Leishmania majorPromastigotes28.4 µM0.25 µM (Amphotericin B)
Plasmodium falciparumSchizonts (3D7 Strain)9.2 µM0.007 µM (Chloroquine)

Antiallergic Activities (e.g., IgE-induced Passive Cutaneous Anaphylaxis, Beta-Hexosaminidase Release)

cis-Hinokiresinol has demonstrated notable antiallergic effects in both in vitro and in vivo preclinical models. Its activity is highlighted by its ability to modulate key processes in the allergic cascade, such as mast cell degranulation and the passive cutaneous anaphylaxis (PCA) reaction.

In studies utilizing rat basophilic leukemia (RBL-2H3) cells, a common model for mast cell degranulation, cis-hinokiresinol has been shown to inhibit the release of β-hexosaminidase. nih.govthieme-connect.comacademicjournals.org This enzyme is stored in the granules of mast cells and is released along with histamine and other inflammatory mediators upon activation by an IgE-antigen complex. The inhibition of its release serves as a key indicator of mast cell stabilization. Research has determined that hinokiresinol potently inhibits IgE-induced β-hexosaminidase release with a reported IC50 value of 98 μM. nih.govthieme-connect.comthieme-connect.com Furthermore, some studies indicate that certain analogues of cis-hinokiresinol, such as 3-hydroxy-4-methoxy-4-dehydroxynyasol, exhibit even more potent inhibition of β-hexosaminidase release, with IC50 values as low as 2.9 μM, which is more potent than the antihistamine ketotifen (B1218977) (IC50 10 μM). academicjournals.org

The antiallergic potential of cis-hinokiresinol extends to in vivo models. It has been found to potently inhibit the IgE-induced passive cutaneous anaphylaxis reaction in mice when administered both orally and intraperitoneally. nih.govthieme-connect.comthieme-connect.com This model is a classic representation of a type I hypersensitivity reaction, where the administration of the compound reduces the inflammatory response, characterized by increased vascular permeability, triggered by the IgE-antigen interaction in the skin.

Table 1: In Vitro Antiallergic Activity of cis-Hinokiresinol

Assay Cell Line Activity IC50 Value

Other Enzyme Inhibition (e.g., cAMP Phosphodiesterase, Leukotriene B4 (LTB4) Receptor Antagonism)

Beyond its antiallergic properties, cis-hinokiresinol has been identified as an inhibitor of other significant enzymes and receptor pathways involved in cellular signaling and inflammation.

Investigations into the effects of cis-hinokiresinol on cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase have revealed its inhibitory capacity. thieme-connect.compharm.or.jpresearchgate.net cAMP phosphodiesterases are enzymes that degrade cAMP, a crucial second messenger involved in numerous physiological processes. By inhibiting this enzyme, cis-hinokiresinol can lead to an increase in intracellular cAMP levels. It has been identified as a potent inhibitor of cAMP phosphodiesterase with a reported IC50 value of 100 μM. pharm.or.jp

Furthermore, cis-hinokiresinol has been characterized as a leukotriene B4 (LTB4) receptor antagonist. pharm.or.jptandfonline.comchemfaces.comtargetmol.com LTB4 is a potent inflammatory mediator that binds to its receptor on various immune cells, including neutrophils, promoting chemotaxis and inflammation. tandfonline.comchemfaces.comtargetmol.com By antagonizing the LTB4 receptor, cis-hinokiresinol can interfere with these pro-inflammatory signaling pathways. It has been reported to be an LTB4 receptor antagonist with an IC50 value of 5.24 μM. pharm.or.jp

Table 2: Other Enzyme and Receptor Inhibitory Activities of cis-Hinokiresinol

Target Activity IC50 Value
cAMP Phosphodiesterase Inhibition 100 μM

Compound Name Table

Compound Name
cis-Hinokiresinol
Hinokiresinol
Ketotifen

Structure Activity Relationship Sar Studies

Influence of Geometric Isomerism on Biological Activity

The geometry of the double bond in the propenyl side chain of hinokiresinol (B8260548) significantly impacts its biological activity. The two geometric isomers are cis-hinokiresinol (B1236630) (also known as nyasol) and trans-hinokiresinol. pharm.or.jpnih.govtargetmol.com

Studies have revealed pronounced differences in the biological activities of these isomers. For instance, in terms of estrogen-like activity, the cis isomer demonstrates a significantly higher affinity for the estrogen receptor, approximately one order of magnitude greater than the trans isomer. pharm.or.jpnih.gov This heightened activity of cis-hinokiresinol is further exemplified by its ability to stimulate the proliferation of estrogen-dependent T47D breast cancer cells, an effect that can be blocked by an estrogen antagonist, confirming its role as an estrogen agonist. nih.govresearchgate.net

However, the superiority of the cis isomer is not universal across all biological activities. In studies related to neuroprotective effects, trans-hinokiresinol was found to be more effective in reducing neuronal injury in cultured cortical neurons under conditions of oxygen-glucose deprivation. targetmol.comresearchgate.net This difference in neuroprotective efficacy may be attributed to the stereospecific enhancement of Cu/Zn-SOD activity by the trans isomer. researchgate.net While both isomers exhibit similar free radical scavenging and anti-inflammatory activities, their anti-ischemic effects differ, with only the trans isomer showing significant neuroprotection in in-vivo models of cerebral ischemia. targetmol.comresearchgate.net

The formation of these isomers in nature is also distinct. (E)-hinokiresinol (trans) is typically found in the heartwood of conifers, while (Z)-hinokiresinol (cis) is present in herbaceous monocotyledons. nih.gov The biosynthesis is controlled by hinokiresinol synthase, where the subunit composition of the enzyme dictates whether the cis or trans isomer is produced from the precursor, 4-coumaryl 4-coumarate. nih.govkyoto-u.ac.jp

Biological Activitycis-Hinokiresinoltrans-HinokiresinolReference
Estrogen Receptor BindingSignificantly HigherLower pharm.or.jpnih.gov
Neuroprotection (in vitro)Less EffectiveSignificantly Effective targetmol.comresearchgate.net
Free Radical ScavengingSimilarSimilar targetmol.comresearchgate.net
Anti-inflammatory ActivitySimilarSimilar targetmol.com

Impact of Chirality and Enantiomeric Purity on Pharmacological Effects

Beyond geometric isomerism, the chirality of cis-hinokiresinol, arising from the stereocenter at the C-3 position, is a critical determinant of its pharmacological effects. Cis-hinokiresinol exists as a pair of enantiomers, (3S)-cis-hinokiresinol and (3R)-cis-hinokiresinol.

Research has consistently shown that the biological activity of these enantiomers can differ substantially. In the context of estrogenic activity, (3S)-cis-hinokiresinol exhibits the highest activity among all hinokiresinol isomers, with a binding affinity for the estrogen receptor that is one order of magnitude greater than that of genistein, a well-known phytoestrogen. pharm.or.jpnih.govresearchgate.net Specifically, the IC50 value for estrogen receptor binding for (3S)-cis-hinokiresinol is 60 nM, whereas for (3R)-cis-hinokiresinol, it is 400 nM. researchgate.net

This stereoselectivity is also observed in other biological activities. For example, (3S)-cis-hinokiresinol shows a threefold higher selective inhibition against the proliferation of basic fibroblast growth factor (bFGF)-induced bovine aortic endothelial cells compared to its (3R) counterpart. researchgate.net The absolute configuration of (+)-cis-hinokiresinol has been determined to be S. pharm.or.jpnih.gov

EnantiomerEstrogen Receptor Binding (IC50)Reference
(3S)-cis-Hinokiresinol60 nM researchgate.net
(3R)-cis-Hinokiresinol400 nM researchgate.net

Role of Specific Functional Groups and Structural Motifs

The biological activity of cis-hinokiresinol is also heavily influenced by its key functional groups and structural motifs. The molecule is characterized by two p-hydroxyphenyl rings connected by a three-carbon chain. pharm.or.jp

The phenolic hydroxyl groups are crucial for many of its biological activities. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. pnas.org For example, the estrogen-like activity of lignans (B1203133) like hinokiresinol is attributed to their structural similarity to estradiol, particularly the presence and distance between the hydroxyl groups that mimic those on the A and D rings of the steroid. researchgate.net

Alterations to these functional groups or the core structure would be expected to significantly modify the biological activity. For instance, methylation or removal of the hydroxyl groups would likely diminish its estrogenic and antioxidant properties. The specific arrangement of these groups in three-dimensional space is a key determinant of the molecule's ability to fit into the binding pocket of a receptor or the active site of an enzyme. nih.govdoudnalab.orgwustl.eduwikipedia.org

Computational and Molecular Docking Approaches for Target Interaction

Computational methods, particularly molecular docking, have provided valuable insights into the interaction of cis-hinokiresinol with its biological targets at a molecular level. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor or enzyme, helping to rationalize its biological activity. frontiersin.org

Molecular docking studies have been employed to investigate the binding of cis-hinokiresinol to various targets. For example, a study exploring its potential as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist found that cis-hinokiresinol exhibited a higher affinity score (-10.2 kcal/mol) than the known natural agonist, magnolol (B1675913) (-8.2 kcal/mol). researchgate.net The docking simulation revealed that cis-hinokiresinol binds to the same active site and shares at least one common interacting amino acid residue (PHE 282), suggesting it could be a potential PPARγ agonist. researchgate.net

In another example, mass spectrometry analysis of hinokiresinol revealed a characteristic fragmentation pathway, with a fragment ion at m/z 107 resulting from benzyl (B1604629) cleavage. researchgate.net This type of information, combined with molecular docking, can help to identify the parts of the molecule that are crucial for binding and activity. researchgate.net

These computational approaches are instrumental in understanding the structure-activity relationships of cis-hinokiresinol by visualizing its interactions with target proteins. They can guide the design of new derivatives with improved potency and selectivity by identifying key binding interactions that can be enhanced.

Metabolic Studies and Biotransformation

In Vitro Metabolic Fate Investigations

In vitro studies provide a controlled environment to investigate the enzymatic processes involved in the metabolism of a compound, often utilizing subcellular fractions like liver microsomes or purified enzymes.

Research into the biosynthesis of cis-hinokiresinol (B1236630) has identified a key enzyme responsible for its formation in certain plants. In Asparagus officinalis (asparagus) cell cultures, hinokiresinol (B8260548) synthase (HRS) catalyzes the conversion of (7E,7′E)-4-coumaryl 4-coumarate to (Z)-hinokiresinol, which is the cis-isomer. nih.govnih.gov This enzymatic reaction is notable as it proceeds without the need for additional cofactors. nih.gov The enzyme itself is a heterodimer, and its subunit composition is crucial for determining the geometry of the product; a mixture of its recombinant subunits is required to produce the (Z)-isomer (cis-hinokiresinol). nih.gov

While the biosynthesis has been a primary focus, the metabolic breakdown of cis-hinokiresinol is also a subject of scientific inquiry. Based on the metabolism of other structurally related lignans (B1203133), such as enterolactone (B190478) and enterodiol (B191174), it is anticipated that cis-hinokiresinol undergoes oxidative metabolism in vitro, particularly by hepatic microsomes. acs.org These microsomal preparations are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I reactions. For other lignans, these reactions have been shown to introduce additional hydroxyl groups to the aromatic rings. acs.org

Furthermore, Phase II conjugation reactions, such as glucuronidation and sulfation, are expected to be major metabolic pathways for cis-hinokiresinol, as is common for phenolic compounds. nih.govnih.gov Studies on the lignans enterolactone and enterodiol in human colon epithelial cells have demonstrated the formation of sulfate (B86663) and glucuronide conjugates. nih.gov This suggests that similar in vitro systems would likely produce cis-hinokiresinol-glucuronide and cis-hinokiresinol-sulfate.

A summary of the key in vitro metabolic investigations and expectations is provided in the table below.

In Vitro System Enzyme/Process Substrate Product/Expected Product Reference
Asparagus officinalis cell culturesHinokiresinol synthase (HRS)(7E,7′E)-4-coumaryl 4-coumarate(Z)-Hinokiresinol (cis-hinokiresinol) nih.govnih.gov
Liver Microsomes (Rat, Human)Cytochrome P450 (CYP) enzymescis-HinokiresinolHydroxylated cis-hinokiresinol derivatives acs.org
Colon Epithelial Cells (Human)UGTs, SULTscis-Hinokiresinolcis-Hinokiresinol glucuronides and sulfates nih.gov

This table is interactive. Click on the headers to sort the data.

In Vivo Metabolic Fate in Preclinical Models

Preclinical animal models, particularly rodents, are invaluable for understanding the in vivo metabolic fate of compounds, including their absorption, distribution, metabolism, and excretion (ADME).

While direct pharmacokinetic studies detailing the full metabolic profile of cis-hinokiresinol are not extensively documented, research on analogous lignans in rat models provides a robust framework for predicting its in vivo biotransformation. Studies involving the oral administration of various plant lignans to rats have led to the identification of numerous metabolites in urine. nih.gov These metabolites are often the result of gut microflora activity followed by host metabolism. nih.gov

The general pathway for dietary lignans involves initial conversion by intestinal bacteria to enterolignans, such as enterodiol and enterolactone. bcerp.orgmdpi.com These are then absorbed and undergo extensive Phase II metabolism in the liver and other tissues, primarily conjugation with glucuronic acid and sulfate, before being excreted in the urine. acs.orgbcerp.org For instance, studies with germ-free rats have shown that the gut microflora is essential for the formation of certain lignan (B3055560) metabolites like enterolactone. nih.gov

Given that cis-hinokiresinol is a norlignan, it would likely follow a similar metabolic route. Upon administration to a preclinical model like a rat, it would be absorbed and subjected to hepatic metabolism. The phenolic hydroxyl groups on the cis-hinokiresinol molecule are prime targets for glucuronidation and sulfation. nih.govnih.gov Additionally, the aromatic rings are susceptible to hydroxylation by CYP enzymes, creating new sites for subsequent conjugation. acs.orgnih.gov

The resulting metabolites, such as hydroxylated cis-hinokiresinol, cis-hinokiresinol glucuronide, and cis-hinokiresinol sulfate, would then be excreted, primarily in the urine and bile. acs.orgacs.org The analysis of urine and bile from rats administered with enterolactone and enterodiol has confirmed the presence of a variety of hydroxylated and conjugated metabolites. acs.orgacs.org

Identification and Characterization of Metabolites

The identification and characterization of metabolites are crucial for a complete understanding of a compound's biological effects. Although specific, structurally confirmed metabolites of cis-hinokiresinol from in vivo studies are not yet detailed in the literature, the expected metabolic products can be inferred from the known biotransformation pathways of similar lignans and phenolic compounds.

The primary metabolites of cis-hinokiresinol are expected to be products of Phase I and Phase II metabolism.

Phase I Metabolites: The most probable Phase I reaction is aromatic hydroxylation. acs.orgnih.gov The cytochrome P450 enzyme system in the liver is likely to catalyze the addition of one or more hydroxyl groups to the two phenyl rings of cis-hinokiresinol. This would result in various mono- and di-hydroxylated derivatives of cis-hinokiresinol.

Phase II Metabolites: The phenolic hydroxyl groups of both the parent cis-hinokiresinol and its hydroxylated metabolites are expected to undergo extensive conjugation. nih.govnih.gov The major Phase II metabolites would therefore be:

Glucuronides: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) would catalyze the attachment of glucuronic acid to the hydroxyl groups, forming cis-hinokiresinol glucuronides. nih.govnih.gov

Sulfates: Sulfotransferases (SULTs) would mediate the transfer of a sulfonate group, resulting in cis-hinokiresinol sulfates. nih.govnih.gov

These conjugation reactions significantly increase the water solubility of the compound, facilitating its excretion from the body via urine and/or bile. The identification of such metabolites typically involves techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which can separate the various metabolic products and provide information on their molecular weights and structures. nih.govnih.gov

Derivatization and Analog Development

Synthesis of Novel cis-Hinokiresinol (B1236630) Derivatives

The chemical structure of cis-hinokiresinol, featuring two phenolic rings connected by a flexible three-carbon chain, offers multiple sites for modification. Synthetic strategies have primarily focused on the systematic alteration of substituents on the aromatic rings and modifications to the propylene (B89431) side chain. lookchem.com

One documented approach involves using chalcones as starting materials. researchgate.net A key synthetic step is the 1,4-addition of an alkylmagnesium halide to the chalcone (B49325), followed by a reduction, for instance with sodium borohydride, to yield epimeric alcohols which serve as precursors to various analogs. researchgate.net This methodology allows for the introduction of diverse functionalities onto the core scaffold.

A notable synthetic effort was undertaken to develop analogs with antiplasmodial activity. lookchem.com In this campaign, derivatives were prepared by systematically changing the substituents of the aromatic rings. This allowed for a thorough exploration of the structure-activity relationship (SAR) and the role of lipophilicity in determining biological efficacy. lookchem.com The synthesis of cis-oriented vicinal diphenylethylene structures can also be achieved through methods like the Lewis acid-promoted cyclization of 1,6-ketoesters, which provides a pathway to constrained analogs and complex cyclic derivatives. chalmers.se

Evaluation of Enhanced or Modified Biological Activities of Derivatives

The biological evaluation of cis-hinokiresinol derivatives has revealed significant enhancements and modifications in activity compared to the parent compound. These studies underscore the importance of specific structural features, including stereochemistry and substituent patterns.

Antiplasmodial Activity: A systematic derivatization of the hinokiresinol (B8260548) scaffold led to a significant improvement in activity against Plasmodium falciparum, the parasite responsible for malaria. lookchem.com While the parent compound, hinokiresinol (the trans-isomer), showed moderate activity, certain synthetic analogs displayed a tenfold increase in potency. lookchem.com The study indicated that the antiplasmodial activity is largely influenced by lipophilic interactions rather than specific electrostatic ones. Two of the most active compounds, 10h and 16a , not only showed potent in vitro activity but also significantly reduced parasitemia in mice infected with Plasmodium berghei. lookchem.com

CompoundDescriptionIC₅₀ vs. P. falciparum (µg/mL)Reference
HinokiresinolParent Compound (trans-isomer)13 lookchem.com
10hSynthetic Analog1.5 lookchem.com
16aSynthetic Analog1.9 lookchem.com
ChloroquineControl Drug0.015 lookchem.com

Estrogenic Activity: The estrogenic activity of cis-hinokiresinol is highly dependent on its stereochemistry. researchgate.netnih.gov Studies have demonstrated a strong difference in estrogen receptor binding affinity between its enantiomers. researchgate.netpharm.or.jp (+)-(3S)-cis-Hinokiresinol exhibits the highest binding affinity, with a potency an order of magnitude greater than that of the well-known phytoestrogen genistein. researchgate.netnih.govcellmolbiol.org This stereoselectivity highlights that the precise three-dimensional arrangement of the molecule is critical for its interaction with the estrogen receptor. These derivatives act as estrogen receptor agonists, stimulating the proliferation of estrogen-dependent T47D breast cancer cells, an effect that can be blocked by an estrogen antagonist. nih.govcellmolbiol.org

CompoundDescriptionEstrogen Receptor Binding IC₅₀ (nM)Reference
(+)-(3S)-cis-HinokiresinolEnantiomer60 pharm.or.jp
(-)-(3R)-cis-HinokiresinolEnantiomer400 pharm.or.jp
GenisteinReference Phytoestrogen700 pharm.or.jp

Other Biological Activities: Derivatization has also been shown to modulate other biological effects. For instance, the analog 4'-O-methylnyasol , a methylated derivative of cis-hinokiresinol, was found to inhibit the degranulation of rat basophilic leukemia-2H3 cells, suggesting a potential anti-allergic or anti-inflammatory application. academicjournals.org While cis-hinokiresinol itself did not inhibit cancer cell growth, it was found to inhibit farnesyl protein transferase (FPTase) and phosphatase of regenerating liver 3 (PRL-3), two targets relevant to cancer signaling pathways. academicjournals.org This suggests that derivatives could be designed to enhance these specific enzyme-inhibiting activities.

Lead Optimization Strategies for Specific Therapeutic Areas

Structure-Activity Relationship (SAR) Guided Design: The initial step in optimizing the cis-hinokiresinol scaffold involves a thorough investigation of its SAR. addexbio.com As seen in the development of antiplasmodial agents, systematically altering the substituents on the phenyl rings allowed researchers to identify the physicochemical properties, such as lipophilicity, that govern activity. lookchem.com This knowledge enables the rational design of more potent analogs. researchgate.net

Improving Potency and Selectivity: A primary goal of lead optimization is to increase the compound's affinity for its biological target while minimizing off-target effects. upmbiomedicals.com The 10-fold increase in antiplasmodial potency for analog 10h compared to the parent hinokiresinol is a successful example of potency optimization. lookchem.com Similarly, the identification of (+)-(3S)-cis-hinokiresinol as the more potent estrogenic enantiomer allows for selective synthesis of the active form, which can lead to a better therapeutic index by reducing the dose required and minimizing potential side effects from the less active enantiomer. nih.govpharm.or.jp

In Vitro and In Vivo Testing: The optimization process is an iterative cycle of design, synthesis, and testing. upmbiomedicals.com Promising derivatives are first evaluated in a battery of in vitro assays to measure potency, selectivity, and metabolic stability. drugtargetreview.com Compounds that meet the desired criteria, such as analogs 10h and 16a , are then advanced to in vivo models, like the P. berghei-infected mouse model, to assess their efficacy and pharmacokinetic behavior in a living system. lookchem.com This transition from in vitro to in vivo testing is a crucial step in validating a lead compound before it can be considered a preclinical candidate. bicoll-group.com

Future Research Directions and Therapeutic Implications

Elucidation of Novel Molecular Targets and Signaling Pathways

While current research has identified several mechanisms of action for cis-Hinokiresinol (B1236630), the full spectrum of its molecular interactions remains to be elucidated. Initial studies have shown that it can inhibit cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and 5-lipoxygenase (5-LOX), contributing to its anti-inflammatory properties. phcogrev.comnih.gov Furthermore, its anti-angiogenic effects are linked to the inhibition of endothelial cell proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). biowayorganicinc.com The compound has also been identified as an estrogen agonist, with the (3S)-cis-hinokiresinol enantiomer showing particularly high activity at the estrogen receptor. phcogrev.comnih.govnih.gov

Future research should aim to move beyond these known targets to identify novel interacting proteins and signaling cascades. Unbiased screening approaches, such as proteomics and transcriptomics, could reveal previously unknown pathways modulated by cis-Hinokiresinol. A more detailed delineation of its mechanisms is crucial for understanding its therapeutic effects, such as its potential in treating cerebral ischemia. researchgate.netnih.gov Investigating the downstream effects of its estrogenic activity and its influence on various cellular processes will be critical for defining its therapeutic window and potential applications in oncology and inflammatory diseases.

Investigation of Multi-Targeting Mechanisms for Polypharmacology

The ability of a single molecule to interact with multiple targets simultaneously, known as polypharmacology, is an increasingly important paradigm in drug discovery, especially for complex multifactorial diseases. nih.govmdpi.com cis-Hinokiresinol already exhibits a multi-target profile through its simultaneous inhibition of key enzymes in the inflammatory pathway (COX-2, iNOS, 5-LOX) and its activity as an estrogen agonist. phcogrev.comnih.govnih.gov This inherent promiscuity suggests its potential as a polypharmacological agent.

Future investigations should focus on understanding how these multi-targeting capabilities translate into synergistic or additive therapeutic effects. It is crucial to determine whether the engagement of multiple targets leads to enhanced efficacy compared to single-target agents. nih.gov Research should explore the integrated effects of its anti-inflammatory and estrogenic activities, which could be beneficial in hormone-related inflammatory conditions. Understanding the structure-activity relationships that allow for this multi-target engagement will be key to designing more potent and selective polypharmacological drugs based on the cis-Hinokiresinol scaffold. nih.gov

Development of Advanced Analytical Techniques for Bioavailability and Pharmacokinetics

A significant gap in the current knowledge of cis-Hinokiresinol is the lack of comprehensive data on its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. To date, while its bioactivity has been studied, the analytical methods required for its precise quantification in biological matrices have not been well established. nih.gov

Future research must prioritize the development and validation of sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of cis-Hinokiresinol and its metabolites in biological samples like plasma, urine, and tissues. axispharm.comresearchgate.net These methods are essential for conducting formal pharmacokinetic studies in preclinical models. nih.gov Establishing a detailed ADME profile will be critical for understanding its bioavailability, half-life, and metabolic fate, which are fundamental parameters for designing future clinical trials and determining its potential as a therapeutic agent.

Exploration of Synergistic Effects with Other Phytochemicals or Conventional Agents

The combination of natural compounds with conventional drugs is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. mdpi.comresearchgate.net The diverse biological activities of cis-Hinokiresinol make it an excellent candidate for synergistic studies. Its demonstrated anti-inflammatory, anti-angiogenic, and estrogenic properties suggest potential for combination therapies in various diseases, particularly cancer. biowayorganicinc.comnih.gov

Future studies should systematically evaluate the synergistic or additive effects of cis-Hinokiresinol when combined with conventional chemotherapeutic agents, targeted therapies, or other phytochemicals. mdpi.com For instance, its anti-angiogenic properties could complement the cytotoxic effects of chemotherapy. biowayorganicinc.commdpi.com Similarly, its anti-inflammatory action could be combined with other anti-inflammatory drugs to achieve a more potent effect. Investigating these interactions at the molecular level will be crucial to identify optimal combinations and dosing schedules for future preclinical and clinical development. mdpi.com

Preclinical Development for Specific Disease Models and Translational Research

Preclinical studies have provided initial evidence for the therapeutic potential of cis-Hinokiresinol in several disease models. It has shown efficacy in reducing cerebral infarcts in models of ischemic stroke, inhibiting inflammation in carrageenan-induced paw edema, and reducing vessel growth in a mouse model of corneal neovascularization. researchgate.netbiowayorganicinc.comnih.gov Furthermore, its estrogenic activity has been demonstrated in breast cancer cell lines. phcogrev.comnih.gov

To bridge the gap between these findings and clinical application, further preclinical development in more specific and translational disease models is necessary. nih.govnih.gov This involves selecting animal models that closely mimic human pathophysiology to validate its efficacy. mdpi.com For its anti-ischemic potential, studies in models that incorporate relevant comorbidities are needed. For its anti-cancer potential, testing in xenograft and patient-derived xenograft (PDX) models of hormone-dependent cancers is a logical next step. This rigorous preclinical validation is a critical step before cis-Hinokiresinol can be considered for human clinical trials. nih.gov

Biotechnological Production and Sustainable Sourcing Strategies

cis-Hinokiresinol is naturally found in plants such as Anemarrhena asphodeloides. nih.govnih.gov Relying solely on extraction from natural sources can be problematic due to low concentrations, seasonal variations, and potential over-harvesting, which makes sustainable sourcing a concern. phcogrev.combiowayorganicinc.comphcogrev.com Therefore, developing alternative and sustainable production methods is crucial for its future as a therapeutic agent.

Biotechnological approaches offer a promising solution for the large-scale production of lignans (B1203133). researchgate.netphcogrev.com Future research should focus on developing plant cell, tissue, or hairy root cultures for the production of cis-Hinokiresinol. phcogrev.commdpi.com Another advanced strategy is metabolic engineering, where the biosynthetic pathway for cis-Hinokiresinol is introduced into a microbial host like Escherichia coli or Saccharomyces cerevisiae. mdpi.comlbl.govnih.gov These engineered microorganisms could be grown in large-scale fermenters to produce the compound in a controlled, sustainable, and economically viable manner. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer powerful computational tools to understand the complex interactions of a drug within a biological system. axispharm.commdpi.com Instead of a "one drug, one target" approach, these methods analyze the effect of a compound on the entire network of genes, proteins, and pathways. docksci.com Given the multi-target nature of cis-Hinokiresinol, these approaches are particularly well-suited to unravel its complex mechanism of action. cdc.gov

Future research should leverage network pharmacology to build interaction maps for cis-Hinokiresinol based on its known targets (e.g., COX-2, iNOS, estrogen receptors) and data from high-throughput screening. researchgate.net This can help predict new potential targets, identify off-target effects, and suggest novel therapeutic indications. Integrating these computational predictions with experimental validation will provide a holistic understanding of how cis-Hinokiresinol modulates cellular networks and can accelerate its development as a multi-targeted therapeutic agent for complex diseases. axispharm.comcdc.gov

Research Findings on cis-Hinokiresinol

Activity Studied Model Used Key Findings Reference(s)
Anti-ischemicRat model of middle cerebral artery occlusionPost-ischemic treatment significantly reduced cerebral infarct volume. researchgate.netnih.gov
Anti-inflammatoryLPS-treated RAW 264.7 cells; Mouse paw edema modelInhibited COX-2, iNOS, and 5-LOX mediated production of inflammatory molecules; Potently inhibited paw edema. phcogrev.comnih.gov
Estrogen-likeEstrogen receptor binding assay; T47D breast cancer cells(3S)-cis-hinokiresinol showed high binding activity to the estrogen receptor and stimulated proliferation of estrogen-dependent cells. phcogrev.comnih.govresearchgate.net
Anti-angiogenicEndothelial cells; Mouse corneal neovascularization modelInhibited VEGF and bFGF-induced endothelial cell proliferation, migration, and tube formation; Reduced vessel growth in vivo. biowayorganicinc.comnih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the biosynthetic pathway of cis-hinokiresinol in plant systems?

  • Methodological Answer : Isotopic labeling (e.g., [7-¹³C]cinnamate or [9-¹³C]cinnamate) administered to plant cell cultures, followed by SIM-MS and NMR analysis, can track precursor incorporation. For example, in Asparagus officinalis cells, SIM-MS revealed that two ¹³C atoms from labeled cinnamate were incorporated into cis-hinokiresinol, while [9-¹³C]cinnamate contributed only one ¹³C atom. NMR confirmed the 9-position as the site of carbon loss during phenylpropanoid coupling .

Q. How is the stereochemistry of cis-hinokiresinol confirmed, and what analytical techniques differentiate it from trans-isomers?

  • Methodological Answer : Circular dichroism (CD) spectroscopy and NMR are critical. CD spectra of enantiomers (e.g., (3S)-cis-hinokiresinol) exhibit mirror-image profiles, enabling stereochemical assignment. For instance, the major enantiomer (2a) and minor enantiomer (2b) of cis-hinokiresinol were distinguished via CD, with NMR further validating structural differences between cis and trans isomers .

Q. What pharmacological activities have been experimentally demonstrated for cis-hinokiresinol, and what models are used?

  • Methodological Answer : Antioxidant and antiatherogenic activities are assessed using in vitro models, such as LDL oxidation inhibition assays. For example, cis-hinokiresinol from Trapa pseudoincisa showed significant antioxidant activity in pharmacologically relevant models . Estrogenic activity is evaluated via competitive binding assays with [³H]-17β-estradiol and bovine uterine cytosol receptors, measuring IC₅₀ values .

Q. What are the best practices for documenting the synthesis and characterization of cis-hinokiresinol in experimental reports?

  • Methodological Answer : Follow guidelines for reproducibility: describe synthesis protocols in detail (e.g., solvent systems, reaction conditions), include NMR and MS data for structural validation, and report purity assessments. Known compounds require literature citations; novel derivatives need full spectral characterization. Supplementary materials should house extensive datasets beyond five compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic incorporation data when tracing biosynthetic precursors of cis-hinokiresinol?

  • Methodological Answer : Replicate experiments with multiple labeled precursors (e.g., [7-¹³C]cinnamate vs. [9-¹³C]cinnamate) and cross-validate using complementary techniques like SIM-MS and NMR. For instance, conflicting ¹³C incorporation patterns from different cinnamate positions were resolved by NMR analysis of the 9-position in cis-hinokiresinol .

Q. What methodological considerations are critical when comparing the estrogenic activity of cis-hinokiresinol to reference compounds like genistein?

  • Methodological Answer : Standardize competitive binding assays with consistent receptor sources (e.g., bovine uterine cytosol) and tracer concentrations. Generate semi-logarithmic dose-response curves to calculate IC₅₀ values. In one study, (3S)-cis-hinokiresinol exhibited an IC₅₀ of 60 nM, tenfold lower than genistein, highlighting the need for statistical rigor (SEM reporting) and replication .

Q. How should researchers design experiments to assess the structure-activity relationship (SAR) of cis-hinokiresinol derivatives?

  • Methodological Answer : Synthesize derivatives with systematic structural modifications (e.g., hydroxylation, methylation) and test them in bioassays (e.g., estrogen receptor binding, antioxidant assays). Use multivariate analysis to correlate structural features (e.g., stereochemistry, substituent positions) with activity. CD and NMR data from enantiomeric studies provide a template for SAR validation .

Q. How can researchers address potential variability in bioactivity measurements of cis-hinokiresinol across different experimental setups?

  • Methodological Answer : Implement internal controls (e.g., reference compounds like genistein), standardize assay conditions (temperature, pH, receptor concentrations), and report variability metrics (e.g., SEM, n ≥ 3 replicates). For example, biological activity studies on cis-hinokiresinol explicitly noted SEM and experiment counts to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.